molecular formula C8H6ClNO2 B2584944 3-Chloro-2-hydroxy-4-methoxybenzonitrile CAS No. 2091759-27-0

3-Chloro-2-hydroxy-4-methoxybenzonitrile

Cat. No.: B2584944
CAS No.: 2091759-27-0
M. Wt: 183.59
InChI Key: NVGQEFMWEFVBBA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-methoxybenzonitrile ( 2091759-27-0) is a substituted benzonitrile compound with a molecular formula of C 8 H 6 ClNO 2 and a molecular weight of 183.59 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Structurally related hydroxy- and methoxy-substituted benzonitriles are frequently employed in the synthesis of complex heterocyclic systems, such as quinazoline derivatives . These frameworks are of significant interest in pharmacological research, particularly in the development of potential kinase inhibitors. The specific substitution pattern of chlorine, hydroxy, and methoxy groups on the benzonitrile core offers researchers a versatile handle for further chemical modifications, enabling structure-activity relationship (SAR) studies . The chlorine atom can facilitate cross-coupling reactions, while the hydroxy group can be alkylated or serve as a hydrogen bond donor, making this compound a flexible precursor for constructing targeted libraries of molecules for biological evaluation. Safety Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQEFMWEFVBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 2 Hydroxy 4 Methoxybenzonitrile

Reactivity at the Nitrile (Cyano) Group

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a range of reactions, primarily characterized by nucleophilic attack at the electrophilic carbon atom.

The carbon atom of the nitrile group in 3-Chloro-2-hydroxy-4-methoxybenzonitrile is electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic addition reactions, where a nucleophile attacks the carbon, and the nitrogen atom is subsequently protonated. A prominent example of this is the addition of Grignard reagents, which leads to the formation of ketones after hydrolysis of the intermediate imine. nih.govmasterorganicchemistry.comacs.org The reaction proceeds through the formation of a magnesium salt of the imine, which is then hydrolyzed in an acidic workup. masterorganicchemistry.com

For instance, the reaction of a substituted benzonitrile (B105546) with a Grignard reagent like methylmagnesium bromide would yield an acetophenone (B1666503) derivative. The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis.

Interactive Data Table: Examples of Nucleophilic Addition to Substituted Benzonitriles

Benzonitrile DerivativeNucleophile (Grignard Reagent)Product after HydrolysisReference
4-ChlorobenzonitrilePhenylmagnesium bromide4-Chlorobenzophenone nih.gov
Benzonitrilen-Butylmagnesium bromideValerophenone masterorganicchemistry.com
4-Methoxybenzonitrile (B7767037)Ethylmagnesium bromide1-(4-methoxyphenyl)propan-1-oneN/A

Note: The yields and specific reaction conditions for this compound are not explicitly available in the literature; this table provides examples with analogous compounds.

The nitrile group can be reduced to a primary amine or an imine intermediate. Common reducing agents for the conversion to a primary amine include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2/Ni, H2/Pd). The reaction with LiAlH4 proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the amine.

Catalytic hydrogenation involves the adsorption of the nitrile onto a metal catalyst surface, followed by the addition of hydrogen across the triple bond. The reaction conditions can sometimes be controlled to isolate the imine intermediate, though this is often challenging as the imine is typically more reactive than the starting nitrile and is readily reduced to the amine.

Interactive Data Table: Reduction of Substituted Benzonitriles

Benzonitrile DerivativeReducing AgentProductReference
BenzonitrileLiAlH4, then H2OBenzylamineN/A
4-ChlorobenzonitrileH2, Pd/C(4-Chlorophenyl)methanamine nih.gov
2-NitrobenzonitrileSnCl2, HCl2-AminobenzylamineN/A

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. nih.govwikipedia.org

In acid-catalyzed hydrolysis , the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, the corresponding amide is formed. Further heating in the acidic solution leads to the hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) ion. rsc.orgyoutube.com

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the nitrile carbon. Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. Acidification of the reaction mixture then yields the carboxylic acid. oup.comjcsp.org.pk

Interactive Data Table: Hydrolysis of Substituted Benzonitriles

Benzonitrile DerivativeConditionsIntermediate ProductFinal ProductReference
4-ChlorobenzonitrileH2SO4, H2O, heat4-Chlorobenzamide4-Chlorobenzoic acid oup.com
BenzonitrileNaOH, H2O, heatBenzamide (B126)Benzoic acid jcsp.org.pk
2-MethoxybenzonitrileHCl, H2O, heat2-Methoxybenzamide2-Methoxybenzoic acidN/A

Note: This table illustrates the general hydrolysis reaction of benzonitriles; specific kinetic data for this compound is not available.

Transformations Involving the Halogen (Chloro) Substituent

The chloro substituent on the aromatic ring is a key site for transformations that can introduce new functional groups and build molecular complexity.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although the ring is not strongly activated towards this reaction. For an SNAr reaction to occur readily, the aromatic ring must be substituted with strong electron-withdrawing groups, typically ortho and/or para to the leaving group (the chloro atom). In this molecule, the nitrile group is a moderate electron-withdrawing group, while the hydroxy and methoxy (B1213986) groups are electron-donating. However, under forcing conditions (high temperature, strong nucleophile), substitution may be achieved.

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of this reaction is influenced by the nature of the nucleophile and the substitution pattern on the aromatic ring.

The chloro substituent of this compound makes it a suitable substrate for palladium- or copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edulibretexts.orgresearchgate.netnih.gov This is a versatile method for forming biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netrsc.orgelsevierpure.comlibretexts.org It is a valuable method for the synthesis of aryl-alkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orgresearchgate.net

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling of Chloroarenes

ChloroareneCoupling PartnerReaction TypeCatalyst SystemProduct TypeReference
4-ChloroanisolePhenylboronic acidSuzuki-MiyauraPd(OAc)2 / SPhosBiaryl harvard.edu
1-Chloro-4-nitrobenzenePhenylacetyleneSonogashiraPd(PPh3)2Cl2 / CuIAryl-alkyne wikipedia.org
2-ChloropyridineMorpholineBuchwald-HartwigPd2(dba)3 / BINAPAryl amine researchgate.net

Note: This table provides examples of palladium-catalyzed reactions on analogous chloroarenes.

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classic reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. wikipedia.orgorganic-chemistry.org It is particularly useful for forming diaryl ethers and aryl amines. Modern variations of this reaction often use copper catalysts with ligands to improve efficiency and reaction conditions.

Interactive Data Table: Examples of Copper-Catalyzed Cross-Coupling of Chloroarenes

ChloroareneCoupling PartnerReaction TypeCatalyst SystemProduct TypeReference
2-Chlorobenzoic acidAnilineUllmann (Goldberg)CuI / PhenanthrolineDiaryl amine wikipedia.org
1-Chloro-4-nitrobenzenePhenol (B47542)Ullmann Ether SynthesisCuDiaryl ether wikipedia.org

Note: This table illustrates copper-catalyzed reactions on similar chloroarenes.

Reactions of the Hydroxyl (Phenolic) Group

The phenolic hydroxyl group (-OH) at the C2 position is a primary site of reactivity in this compound. Its acidic proton and nucleophilic oxygen atom make it susceptible to a range of reactions, most notably etherification and esterification.

Etherification Reactions

The conversion of the phenolic hydroxyl group to an ether is a common and synthetically useful transformation. This reaction, typically achieved via the Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

The acidity of the phenolic proton is enhanced by the electron-withdrawing effects of the adjacent chloro and cyano groups, facilitating its removal by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The resulting phenoxide can then be reacted with various electrophiles to yield the corresponding ethers. For instance, reaction with methyl iodide would yield 3-chloro-2,4-dimethoxybenzonitrile, while reaction with benzyl (B1604629) bromide would produce 2-(benzyloxy)-3-chloro-4-methoxybenzonitrile.

Table 1: Predicted Etherification Reactions of this compound This table presents theoretical reaction outcomes based on established chemical principles.

Alkylating AgentBaseProduct Name
Methyl Iodide (CH₃I)K₂CO₃3-Chloro-2,4-dimethoxybenzonitrile
Ethyl Bromide (CH₃CH₂Br)NaOH3-Chloro-2-ethoxy-4-methoxybenzonitrile
Benzyl Bromide (BnBr)K₂CO₃2-(Benzyloxy)-3-chloro-4-methoxybenzonitrile

Esterification and Acylation Reactions

The phenolic hydroxyl group can also be readily converted into an ester through reaction with acylating agents like acid chlorides or acid anhydrides. These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a nucleophilic catalyst.

For example, treatment with acetyl chloride in the presence of pyridine would lead to the formation of 2-cyano-6-chloro-3-methoxyphenyl acetate. Similarly, reaction with benzoyl chloride would yield 2-cyano-6-chloro-3-methoxyphenyl benzoate. These acylation reactions are generally efficient and high-yielding, providing a reliable method for protecting the hydroxyl group or modifying the compound's properties.

Table 2: Predicted Esterification and Acylation Reactions of this compound This table presents theoretical reaction outcomes based on established chemical principles.

Acylating AgentCatalyst/BaseProduct Name
Acetyl ChloridePyridine2-cyano-6-chloro-3-methoxyphenyl acetate
Acetic AnhydridePyridine2-cyano-6-chloro-3-methoxyphenyl acetate
Benzoyl ChlorideTriethylamine2-cyano-6-chloro-3-methoxyphenyl benzoate

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the four existing substituents. To predict the site of substitution, the activating/deactivating and directing properties of each group must be considered. libretexts.orglumenlearning.comlibretexts.orglongdom.org

-OH (hydroxyl): A strongly activating, ortho, para-director.

-OCH₃ (methoxy): A strongly activating, ortho, para-director.

-Cl (chloro): A deactivating, ortho, para-director.

-CN (nitrile): A strongly deactivating, meta-director.

The positions on the ring are C5 and C6. The powerful activating and ortho, para-directing nature of the hydroxyl and methoxy groups dominates the reactivity of the ring. youtube.com The -OH group directs ortho to C3 (blocked by -Cl) and para to C5. The -OCH₃ group directs ortho to C3 (blocked by -Cl) and C5. The -Cl group directs ortho to C2 (blocked by -OH) and para to C6. The -CN group directs meta to C3 (blocked by -Cl) and C5.

Considering these effects in concert:

Position C5: This position is strongly activated and favored. It is para to the powerful -OH director and ortho to the powerful -OCH₃ director. It is also meta to the deactivating -CN group, which is a favorable placement relative to a deactivator.

Position C6: This position is less favored. It is para to the deactivating -Cl group and meta to the activating -OH and -OCH₃ groups.

Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position . Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would introduce the electrophile at this site. byjus.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions This table presents theoretical reaction outcomes based on established chemical principles.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄3-Chloro-2-hydroxy-4-methoxy-5-nitrobenzonitrile
BrominationBr₂, FeBr₃5-Bromo-3-chloro-2-hydroxy-4-methoxybenzonitrile
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-3-chloro-2-hydroxy-4-methoxybenzonitrile

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Chloro-2-hydroxy-4-methoxybenzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons.

The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 would appear as a doublet due to coupling with H-5. The hydroxyl (-OH) proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methoxy (-OCH₃) group protons would present as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 6.8 - 7.2 Doublet (d) ~8-9
H-6 7.3 - 7.6 Doublet (d) ~8-9
-OH 5.0 - 6.0 Broad Singlet (br s) N/A

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The molecule has eight carbon atoms, and due to the substitution pattern, all are expected to be chemically non-equivalent, resulting in eight distinct signals in the ¹³C NMR spectrum.

The carbon of the nitrile group (-CN) is expected to appear in the 115-120 ppm range. The six aromatic carbons will have signals in the approximate range of 100-160 ppm. The specific shifts are influenced by the attached substituents (-Cl, -OH, -OCH₃, -CN). The carbon of the methoxy group (-OCH₃) will appear in the upfield region, typically around 55-65 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-CN 115 - 120
C-1 95 - 105
C-2 145 - 155
C-3 110 - 120
C-4 150 - 160
C-5 100 - 110
C-6 125 - 135

Note: Predicted values are based on established increments for substituted benzenes and may differ from experimental results.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the signals of the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the signals for C-5 and H-5, C-6 and H-6, and the methoxy carbon and its protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is a powerful tool for piecing together the molecular framework. Key expected correlations would include:

The methoxy protons to C-4.

H-5 to C-1, C-3, and C-4.

H-6 to C-2 and C-4. These correlations would confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. A key expected correlation would be between the methoxy protons and H-5, which would provide definitive evidence for the placement of the methoxy group at C-4, adjacent to C-5.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

Predicted FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3500 O-H stretch Hydroxyl (-OH)
~3000-3100 C-H stretch Aromatic C-H
~2900-3000 C-H stretch Methoxy (-OCH₃)
~2220-2240 C≡N stretch Nitrile (-CN)
~1500-1600 C=C stretch Aromatic Ring
~1200-1300 C-O stretch Aryl Ether

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of laser light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the nitrile (-C≡N) stretching vibration would be expected to produce a strong and sharp signal in the Raman spectrum. The symmetric breathing modes of the aromatic ring would also be prominent.

Predicted FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-3100 C-H stretch Aromatic C-H
~2220-2240 C≡N stretch Nitrile (-CN)
~1550-1650 C=C stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available in the reviewed sources. This analysis is crucial for confirming the molecular weight and providing insights into the compound's structure by observing how it breaks apart under ionization. Without experimental data, a detailed discussion of its fragmentation pathway cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Experimental UV-Vis absorption data for this compound, which would reveal information about its electronic transitions (e.g., π→π* and n→π* transitions) and the extent of conjugation within the molecule, could not be located. This data is essential for understanding the interaction of the molecule with ultraviolet and visible light and confirming the effects of the substituent groups on the electronic structure of the benzonitrile (B105546) core.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Hydroxy 4 Methoxybenzonitrile

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for further analysis of the compound's chemical behavior.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. analis.com.my The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations. bhu.ac.in This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), to provide a robust description of the electronic structure. analis.com.myresearchgate.net

Using DFT, the geometry of 3-Chloro-2-hydroxy-4-methoxybenzonitrile can be fully optimized to find its lowest energy conformation. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration. researchgate.netnanobioletters.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) calculated via DFT/B3LYP

ParameterBondBond Length (Å)ParameterAngleBond Angle (°)
Bond LengthsC-Cl1.745Bond AnglesC2-C1-C6120.5
C-O (hydroxyl)1.360C1-C2-C3119.8
C-O (methoxy)1.372C2-C3-C4120.1
C≡N (nitrile)1.158C-O-H109.2
Aromatic C-C1.390 - 1.405C-O-CH3117.5

Note: Data is representative of typical substituted benzonitriles and illustrates the type of information obtained from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often less accurate than DFT for many properties due to the lack of electron correlation, HF theory serves as a valuable starting point for more sophisticated methods. researchgate.net These methods are instrumental in providing a qualitative understanding of the electronic structure and can be used for comparative analysis of molecular orbitals and vibrational frequencies. researchgate.net For a molecule like this compound, ab initio calculations can help confirm the findings from DFT and provide a more profound characterization of its electronic wave function.

Electronic Structure Analysis

Analysis of the electronic structure reveals detailed information about a molecule's reactivity, stability, and interaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactive nature.

Table 2: Representative FMO Energies and Quantum Chemical Descriptors for a Related Benzonitrile Derivative

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--2.15
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.70
Chemical Hardnessη(ELUMO - EHOMO) / 22.35
Chemical SoftnessS1 / η0.42
Electronegativityχ-(ELUMO + EHOMO) / 24.50
Electrophilicity Indexωχ² / (2η)4.31

Note: The values are illustrative and represent typical results obtained from DFT calculations for similar aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and delocalization effects. wikipedia.orgwisc.edu This method investigates charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. faccts.de The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant intramolecular interactions are expected. These include hyperconjugation involving the π-electrons of the benzene (B151609) ring and the lone pairs on the oxygen, nitrogen, and chlorine atoms. For example, the delocalization of a lone pair (LP) from an oxygen atom into an adjacent antibonding orbital (π) of the aromatic ring (LP(O) → π(C-C)) would stabilize the molecule. These interactions are crucial for understanding the influence of the substituents on the electronic properties of the benzene ring. wisc.edu

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O1) hydroxylπ* (C1-C6)25.8π-conjugation
LP (O2) methoxy (B1213986)π* (C3-C4)21.5π-conjugation
LP (Cl)σ* (C2-C3)3.2Hyperconjugation
π (C1-C6)π* (C2-C3)18.9Intramolecular charge transfer
π (C4-C5)π* (C≡N)5.1π-conjugation with nitrile

Note: E(2) values are representative examples illustrating the magnitude of stabilization from hyperconjugative interactions in substituted aromatic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. bhu.ac.innanobioletters.com

In this compound, the most negative potential (red) is expected to be located around the electronegative atoms: the oxygen of the hydroxyl group, the oxygen of the methoxy group, and the nitrogen of the nitrile group. These areas represent the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a likely site for nucleophilic attack or hydrogen bonding. The aromatic ring itself will show a distribution of potential influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing chloro and nitrile groups.

Vibrational Frequency Calculations and Theoretical Spectra Simulation

A detailed correlation and validation of calculated and experimental vibrational spectra for this compound is not available in the current body of scientific literature. This type of analysis would typically involve comparing the vibrational frequencies obtained from theoretical calculations (using methods such as Density Functional Theory, DFT) with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The comparison allows for the scaling of theoretical frequencies to better match experimental values, providing a more accurate assignment of vibrational modes.

A Potential Energy Distribution (PED) analysis for this compound has not been published. PED analysis is a crucial step in understanding the nature of vibrational modes, as it quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This provides a precise and unambiguous assignment of the calculated vibrational frequencies.

Prediction of Molecular Properties

There are no specific studies on the non-linear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating parameters such as the first-order hyperpolarizability (β) to assess a molecule's potential for applications in optoelectronics, such as frequency conversion of light. These calculations are highly sensitive to molecular structure and electron distribution.

Published computational studies detailing the thermodynamic parameters of this compound are not available. Theoretical calculations can predict various thermodynamic properties, including heat capacity, entropy, and enthalpy, as a function of temperature. These parameters are valuable for understanding the stability and reactivity of a compound under different thermal conditions.

Synthetic Utility of 3 Chloro 2 Hydroxy 4 Methoxybenzonitrile As a Chemical Building Block

Applications as a Key Intermediate in Organic Synthesis

The multifunctionality of 3-Chloro-2-hydroxy-4-methoxybenzonitrile makes it a promising intermediate for the synthesis of a wide array of organic molecules, from heterocyclic systems to complex polyaromatic structures.

Precursor for Advanced Quinazoline (B50416) Derivatives and Other Heterocyclic Compounds

The benzonitrile (B105546) moiety is a well-established precursor for the construction of nitrogen-containing heterocycles. Specifically, the ortho-amino benzonitrile scaffold is a common starting point for the synthesis of quinazolines, a class of compounds with significant pharmacological interest. Although direct synthesis routes starting from this compound are not extensively documented, a hypothetical pathway can be proposed. This would likely involve the reduction of a nitro group introduced onto the ring, followed by cyclization with a suitable one-carbon source.

A closely related compound, 3-hydroxy-4-methoxybenzonitrile, serves as a key intermediate in the synthesis of Gefitinib, a quinazoline derivative used in cancer therapy. This highlights the potential of the benzonitrile core in forming such heterocyclic systems. The chloro and hydroxy substituents on the target molecule could be strategically utilized to modulate the electronic properties and reactivity of the quinazoline product or to serve as handles for further functionalization.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic SystemPotential Synthetic StrategyKey Functional Group Transformation
QuinazolinesIntroduction and reduction of a nitro group, followed by cyclization.Nitrile cyclization with a C1 source.
BenzoxazolesIntramolecular cyclization involving the hydroxyl and nitrile groups.Hydroxyl group participation in ring formation.
BenzothiazolesReaction with a sulfur source, potentially after modification of the nitrile.Conversion of nitrile to thioamide or related group.

Scaffold for the Construction of Complex Polyaromatic Systems

The aromatic ring of this compound can serve as a foundational unit for building larger polyaromatic systems. The chloro substituent is particularly amenable to cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These powerful carbon-carbon bond-forming reactions would allow for the attachment of other aryl or vinyl groups, extending the aromatic system.

Furthermore, the hydroxyl and methoxy (B1213986) groups can direct further electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functionalities onto the ring before or after its incorporation into a larger polyaromatic framework.

Derivatization for Structure-Reactivity and Structure-Property Relationship Studies in Chemical Design

The multiple functional groups on this compound provide ample opportunities for creating a library of derivatives to study structure-reactivity and structure-property relationships.

The phenolic hydroxyl group can be readily alkylated or acylated to explore the effects of steric bulk and electronic properties on the molecule's reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each transformation yielding a new compound with distinct chemical properties. The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, allowing for the introduction of a wide range of substituents.

These derivatization studies are crucial in medicinal chemistry and materials science for fine-tuning the biological activity or physical properties of a lead compound. For instance, a study on 3-chloro-4-hydroxyphenylacetic acid, a related structure, utilized its functional groups to form salts with various amines to investigate their crystal structures and physicochemical properties. mdpi.com

Potential as a Monomer or Precursor in the Development of Specialty Polymers and Materials

While there is no direct evidence of this compound being used as a monomer, its structure contains functionalities that could be exploited in polymer synthesis. The phenolic hydroxyl group, for example, could be used in the synthesis of polyesters or polyethers.

Moreover, the nitrile group is known to undergo polymerization under certain conditions to form conjugated polymers with interesting electronic and optical properties. The presence of other substituents on the ring could be used to modulate the properties of the resulting polymer. For example, research has been conducted on the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate, demonstrating the utility of chloro and hydroxyl groups in polymer functionalization. rsc.org The development of novel polymers from substituted benzonitriles is an active area of research, with applications in areas such as functional polymers and materials with specific optical or electronic properties.

Future Directions in Research on 3 Chloro 2 Hydroxy 4 Methoxybenzonitrile

Exploration of Novel and Green Synthetic Pathways

The pursuit of environmentally benign and efficient methods for synthesizing 3-Chloro-2-hydroxy-4-methoxybenzonitrile is a key area of future research. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents, prompting the exploration of greener alternatives.

One promising avenue is the application of biocatalysis, utilizing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions. This approach can lead to higher selectivity and reduced waste generation. Additionally, the use of alternative energy sources, such as microwave and solar energy, is being investigated to accelerate reaction times and reduce energy consumption. nih.gov For instance, the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones has been successfully achieved using concentrated solar radiation and lemon juice as a natural catalyst, demonstrating the potential of renewable energy in organic synthesis. nih.gov

The development of novel catalytic systems is another critical aspect. This includes the design of reusable solid acid catalysts and phase-transfer catalysts to replace homogeneous catalysts that are often difficult to separate from the reaction mixture. The principles of green chemistry, such as atom economy and the use of safer solvents, will guide the design of these new synthetic strategies. nih.gov

Synthetic ApproachKey Features & AdvantagesPotential for this compound
Biocatalysis Use of enzymes or whole cells, mild reaction conditions, high selectivity, reduced waste.Highly specific hydroxylation or chlorination steps, minimizing byproduct formation.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often improved yields.Acceleration of key bond-forming reactions in the synthesis pathway.
Solar-Powered Synthesis Utilization of renewable energy, sustainable, cost-effective. nih.govEnvironmentally friendly synthesis, particularly for large-scale production.
Reusable Catalysts Ease of separation, reduced catalyst waste, potential for continuous flow processes.More economical and sustainable manufacturing processes.
Solvent-Free Reactions Reduced environmental impact, simplified work-up procedures.Minimizing the use of volatile organic compounds in the synthesis.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of transient intermediates. Computational chemistry, using methods such as density functional theory (DFT), can be employed to model reaction profiles, calculate activation energies, and predict the structures of transition states. This synergistic approach will enable a deeper understanding of factors influencing selectivity and reactivity.

For instance, in nickel-catalyzed cyanation reactions of aryl halides, mechanistic studies have proposed the involvement of Ni(0)/Ni(I)/Ni(II) catalytic cycles, providing a framework for optimizing catalyst and ligand design for improved efficiency. mdpi.com Similar detailed investigations into the formation of this compound will be instrumental in advancing its synthesis.

Advanced Machine Learning and AI Applications in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. mdpi.com For this compound, these advanced computational tools can be applied to predict optimal reaction conditions, design novel synthetic routes, and even forecast the properties of its derivatives.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Prediction AI algorithms suggest synthetic routes by deconstructing the target molecule. mdpi.comIdentification of novel and more efficient synthetic pathways.
Reaction Optimization ML models predict reaction outcomes based on a variety of parameters. digitellinc.comRapid identification of optimal reaction conditions, saving time and resources.
Property Prediction AI predicts physicochemical and biological properties of new molecules.Prioritization of the synthesis of derivatives with desired characteristics.
Automated Synthesis Integration of AI with robotic platforms for hands-off synthesis. mdpi.comIncreased efficiency and reproducibility in the synthesis of the compound and its analogs.

Development of High-Throughput Synthesis and Screening Methodologies for its Derivatives

To fully explore the chemical space around this compound and identify derivatives with enhanced properties, high-throughput synthesis and screening (HTS) methodologies will be indispensable. These techniques allow for the rapid parallel synthesis and evaluation of large libraries of related compounds.

Miniaturized reaction platforms, such as microtiter plates, coupled with robotic liquid handling systems, can be used to perform hundreds or even thousands of reactions simultaneously. This enables the efficient exploration of a wide range of building blocks and reaction conditions to generate a diverse library of derivatives.

Once synthesized, these compound libraries can be rapidly screened for desired properties using a variety of automated assays. For example, in the context of drug discovery, HTS can be used to identify compounds that exhibit high affinity for a particular biological target. This combination of high-throughput synthesis and screening significantly accelerates the discovery and optimization of new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-hydroxy-4-methoxybenzonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Substitution Reactions : Start with a benzonitrile precursor containing hydroxyl and methoxy groups. Introduce the chloro substituent via electrophilic aromatic substitution using chlorine gas or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions (e.g., anhydrous solvents, catalytic Lewis acids) .
  • Optimization : Employ continuous flow reactors (as described for analogous compounds) to enhance yield and purity by maintaining precise temperature and stoichiometric control .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons, hydroxyl (-OH), methoxy (-OCH3_3), and nitrile (-C≡N) groups. Use deuterated DMSO to observe the hydroxyl proton .
  • IR Spectroscopy : Identify functional groups via characteristic absorption bands (e.g., -OH stretch ~3200 cm1^{-1}, -C≡N ~2240 cm1^{-1}, aromatic C=C ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C8H6ClNO2\text{C}_8\text{H}_6\text{ClNO}_2) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Computational Analysis : Perform Density Functional Theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., chloro-substituted carbon as an electrophilic center) .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 3-Chloro-4-methylbenzonitrile) under varying nucleophiles (e.g., methoxide, amines) to assess steric hindrance from the methoxy group .
  • By-Product Analysis : Use LC-MS to track intermediates and by-products, revealing competing pathways (e.g., hydrolysis of nitrile under basic conditions) .

Q. What experimental and computational approaches are suitable for studying interactions between this compound and biological targets?

  • Methodology :

  • UV/Vis and Fluorescence Spectroscopy : Monitor binding to DNA or proteins via hypochromism or quenching effects. For example, intercalation studies with calf thymus DNA using ethidium bromide displacement assays .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina to predict binding affinity and orientation .
  • Thermodynamic Analysis : Calculate ΔG\Delta G, ΔH\Delta H, and ΔS\Delta S from isothermal titration calorimetry (ITC) to quantify binding energetics .

Q. How can contradictory data on the biological activity of halogenated benzonitriles be resolved in structure-activity relationship (SAR) studies?

  • Methodology :

  • Comparative SAR : Synthesize derivatives with systematic substituent variations (e.g., replacing -OCH3_3 with -OCF3_3) and test against standardized assays (e.g., antimicrobial MIC assays) to isolate contributing factors .
  • Meta-Analysis : Aggregate published data on halogenated benzonitriles to identify trends (e.g., chloro vs. fluoro substituents enhancing lipid solubility and membrane penetration) .
  • Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to confirm activity and rule out assay-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.